molecular formula C6H7Cl2NO2S B13454976 4-Methylpyridine-3-sulfonyl chloride hydrochloride CAS No. 2764008-39-9

4-Methylpyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B13454976
CAS No.: 2764008-39-9
M. Wt: 228.10 g/mol
InChI Key: VHFINPJPZVLJNV-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-sulfonyl chloride hydrochloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfonyl chloride group attached to the third position of the pyridine ring and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-3-sulfonyl chloride hydrochloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups. The process begins with the conversion of substituted nicotinamides to 3-aminopyridines using sodium hypobromite under Hofmann amide degradation conditions. The 3-aminopyridines are then subjected to diazotation, forming intermediate pyridine-3-diazonium chlorides. These intermediates undergo substitution with sulfonyl groups to yield the desired sulfonyl chlorides .

Industrial Production Methods

Industrial production of pyridine-3-sulfonyl chlorides, including this compound, can be achieved through direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis. Alternatively, milder conditions involving diazotation of 3-aminopyridines followed by sulfonyl substitution are also employed .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Catalysts such as palladium and other transition metals may be used in certain reactions to facilitate the process.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-Methylpyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-3-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-sulfonyl chloride: Lacks the methyl group at the fourth position.

    4-Chloro-3-methylpyridine hydrochloride: Contains a chloro group instead of a sulfonyl chloride group.

    3-Pyridinesulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness

4-Methylpyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

CAS No.

2764008-39-9

Molecular Formula

C6H7Cl2NO2S

Molecular Weight

228.10 g/mol

IUPAC Name

4-methylpyridine-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-3-8-4-6(5)11(7,9)10;/h2-4H,1H3;1H

InChI Key

VHFINPJPZVLJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)S(=O)(=O)Cl.Cl

Origin of Product

United States

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